molecular formula C16H6F8O2S B14553245 1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one) CAS No. 61907-43-5

1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one)

Cat. No.: B14553245
CAS No.: 61907-43-5
M. Wt: 414.3 g/mol
InChI Key: OUVLQOZOPQRTFZ-UHFFFAOYSA-N
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Description

1,1’-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a sulfanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one) typically involves multiple steps, including the introduction of fluorine atoms and the formation of the sulfanediyl linkage. Common synthetic routes may involve the use of fluorinated benzene derivatives and thiol-based reagents under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive fluorine atoms and sulfur-containing intermediates. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanediyl linkage to a simpler sulfide or thiol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

1,1’-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1’-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one) involves its interaction with molecular targets through its fluorine atoms and sulfanediyl linkage. These interactions can affect various biochemical pathways, including enzyme activity and protein-protein interactions. The compound’s unique structure allows it to bind selectively to specific targets, making it useful in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Disulfanediyldi-4,1-phenylene]diethanone: Similar structure but lacks the fluorine atoms.

    1,1’-[Sulfanediylbis(4,1-phenylene)]di(ethan-1-one): Similar structure but without the tetrafluoro substitution.

Uniqueness

1,1’-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one) is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

61907-43-5

Molecular Formula

C16H6F8O2S

Molecular Weight

414.3 g/mol

IUPAC Name

1-[4-(4-acetyl-2,3,5,6-tetrafluorophenyl)sulfanyl-2,3,5,6-tetrafluorophenyl]ethanone

InChI

InChI=1S/C16H6F8O2S/c1-3(25)5-7(17)11(21)15(12(22)8(5)18)27-16-13(23)9(19)6(4(2)26)10(20)14(16)24/h1-2H3

InChI Key

OUVLQOZOPQRTFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)C(=O)C)F)F)F)F

Origin of Product

United States

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